1-(Thiophen-3-yl)pentan-1-amine hydrochloride

Descripción general

Descripción

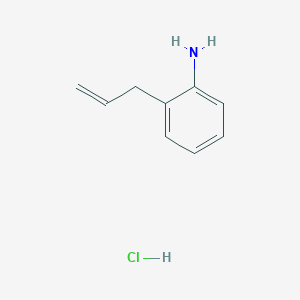

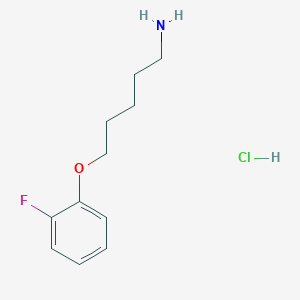

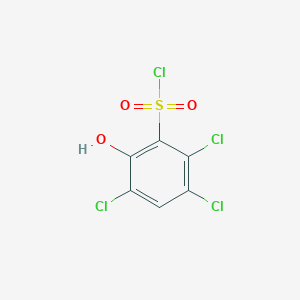

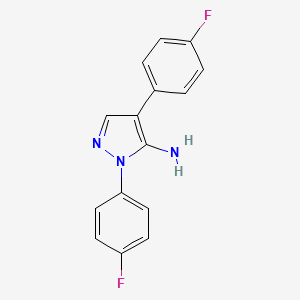

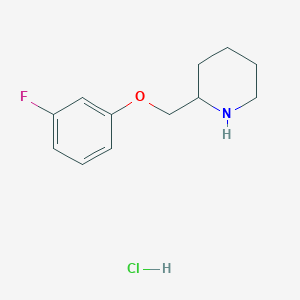

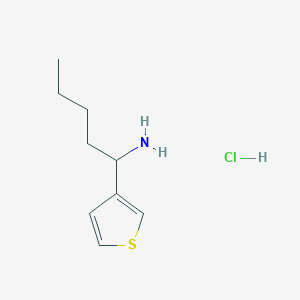

1-(Thiophen-3-yl)pentan-1-amine hydrochloride, also known as TPPA-HCl, is an organic compound primarily used in laboratory experiments. It is a derivative of amines, and its structure is composed of a thiophene ring, a pentane chain, and a hydrochloride group. TPPA-HCl is a useful reagent in many areas of scientific research, including organic synthesis, biochemical assays, and drug discovery. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Electrochemical Applications and Materials Science

- Electroactive Materials : Ates and Uludağ (2012) synthesized a comonomer related to the thiophene family, demonstrating its potential in electrochemical applications. The study focused on the electrochemical deposition and capacitive behavior of the synthesized material, indicating its relevance in developing advanced materials for energy storage devices (Ates & Uludağ, 2012).

- Polymeric Light Emitting Diodes (PLEDs) : Aydın and Kaya (2012) reported on the synthesis of novel polymers containing thiophene units, which emitted green and yellow colors when excited. These findings suggest potential applications in the development of new PLEDs with enhanced performance (Aydın & Kaya, 2012).

Organic Synthesis and Chemical Characterization

- Synthetic Methodologies : Roman (2013) utilized a thiophene-based ketonic Mannich base for generating a diverse library of compounds through alkylation and ring closure reactions. This work highlights the versatility of thiophene derivatives in synthesizing a wide range of structurally diverse molecules (Roman, 2013).

- Spectroscopic Identification of Novel Cathinones : Nycz et al. (2016) identified and characterized novel cathinones, demonstrating the utility of thiophene derivatives in the forensic analysis and identification of new psychoactive substances. Although this study approaches the boundary of excluded topics, it underscores the importance of thiophene derivatives in analytical chemistry (Nycz et al., 2016).

Propiedades

IUPAC Name |

1-thiophen-3-ylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS.ClH/c1-2-3-4-9(10)8-5-6-11-7-8;/h5-7,9H,2-4,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNMNOMSUBBORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CSC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-3-yl)pentan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.